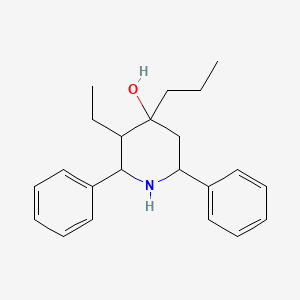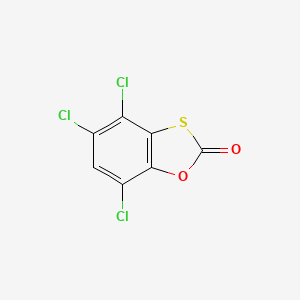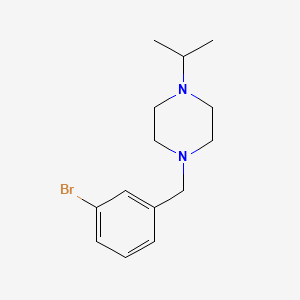
N'-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amino derivatives.
Reduction: Azides or other reduced forms.
Substitution: Various substituted hydrazides.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
- N’-(1-methylpiperidin-4-ylidene)-2-(4-chlorophenyl)acetohydrazide
- N’-(1-methylpiperidin-4-ylidene)-2-(4-methylphenyl)acetohydrazide
- N’-(1-methylpiperidin-4-ylidene)-2-(4-fluorophenyl)acetohydrazide
Uniqueness
N’-(1-methylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitro group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
属性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC 名称 |
N-[(1-methylpiperidin-4-ylidene)amino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H18N4O3/c1-17-8-6-12(7-9-17)15-16-14(19)10-11-2-4-13(5-3-11)18(20)21/h2-5H,6-10H2,1H3,(H,16,19) |
InChI 键 |
CDDNYNJQHSEIQK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)

![2-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B15152239.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15152262.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15152283.png)
![2-chloro-N-(5,6-dimethylthieno[2,3-d][1,3]thiazol-2-yl)acetamide](/img/structure/B15152286.png)
![1-[4-(Piperidin-1-yl)benzylidene]thiosemicarbazide](/img/structure/B15152315.png)
![Ethyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15152318.png)
